molecular formula C6H4IN3 B1321211 3-Iodo-1H-pyrazolo[4,3-C]pyridine CAS No. 1363381-14-9

3-Iodo-1H-pyrazolo[4,3-C]pyridine

Cat. No.: B1321211
CAS No.: 1363381-14-9
M. Wt: 245.02 g/mol
InChI Key: WYDDPSSJPZWUKY-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrazolo[4,3-C]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with an iodine atom attached to the third position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1H-pyrazolo[4,3-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-iodopyrazole with pyridine derivatives. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-pyrazolo[4,3-C]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides, with reactions typically carried out in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with reactions carried out under inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Iodo-1H-pyrazolo[4,3-C]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-cancer drugs.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Iodo-1H-pyrazolo[4,3-C]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain kinases by binding to their active sites. This binding can block the phosphorylation of downstream targets, thereby modulating cellular signaling pathways. The exact mechanism can vary depending on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family, differing in the position of the nitrogen atoms in the rings.

    1H-Pyrazolo[4,3-b]pyridine: Similar structure but with different substitution patterns and biological activities.

    3-Bromo-1H-pyrazolo[4,3-C]pyridine: Similar to 3-Iodo-1H-pyrazolo[4,3-C]pyridine but with a bromine atom instead of iodine.

Uniqueness

This compound is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with biological targets. The iodine atom can also serve as a handle for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

3-iodo-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-6-4-3-8-2-1-5(4)9-10-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDDPSSJPZWUKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(NN=C21)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501292186
Record name 1H-Pyrazolo[4,3-c]pyridine, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-14-9
Record name 1H-Pyrazolo[4,3-c]pyridine, 3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-c]pyridine, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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